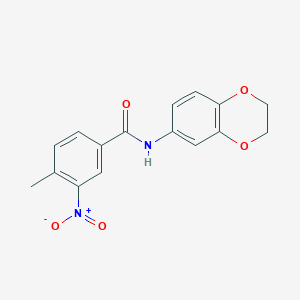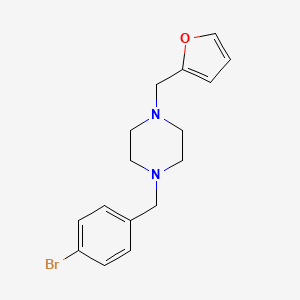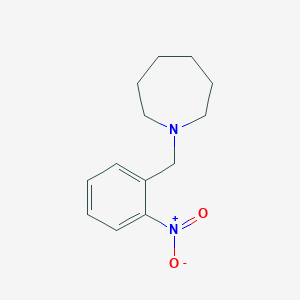![molecular formula C20H23N3O B5639453 5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5639453.png)
5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 5H-dibenzo[b,f]azepine involves several steps, including phosgenation, treatment with hydrazine hydrate, and reactions with various aromatic aldehydes. These methods lead to the production of carboxylic acid [3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amides, showcasing the compound's versatile synthetic routes (Bhatt & Patel, 2005). Additionally, derivatives have been synthesized through reactions involving esters and piperazine, highlighting the compound's adaptability in chemical synthesis (Stelt et al., 2010).
Molecular Structure Analysis
The crystal structure and spectral studies of related dibenzo[b,f]azepine derivatives reveal the molecule's conformational characteristics. For instance, studies on 5-methyl-5H-dibenzo[b,f]azepine and its derivatives have been performed to understand their crystalline structure, adopting specific conformations that influence their physical and chemical properties (Shankar et al., 2014).
Chemical Reactions and Properties
The compound's reactivity and interaction with various chemical agents have been explored through the synthesis of hydroxamates, showing potential HDAC inhibitory activity. This suggests the molecule's utility in exploring therapeutic avenues, particularly in cognitive impairment treatments (Kaur et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of dibenzo[b,f]azepine derivatives are crucial for understanding their stability, solubility, and overall behavior in various conditions. While specific studies on 5-[(4-methyl-1-piperazinyl)carbonyl]-10,11-dihydro-5H-dibenzo[b,f]azepine are scarce, related compounds' analyses provide insight into how substituents and structural modifications affect these properties.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, are significant for the compound's applications in medicinal chemistry and material science. The synthesis of functionalized dihydroquinolines, quinolines, and dihydrobenzo[b]azepines through iron(III) chloride-catalyzed reactions demonstrates the compound's versatile chemical profile (Jalal et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-21-12-14-22(15-13-21)20(24)23-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)23/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCFULIVLUMOFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[(4-hydroxy-6,8-dimethylquinolin-2-yl)methyl]piperidin-4-yl}-1,3-oxazolidin-2-one](/img/structure/B5639380.png)

![1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5639383.png)


![(3aR*,6aR*)-2-allyl-5-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5639404.png)
![1-ethyl-4-{2-oxo-2-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]ethyl}piperazine-2,3-dione](/img/structure/B5639412.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5639419.png)
![N-{4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]phenyl}acetamide](/img/structure/B5639434.png)

![(4-biphenylylmethyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5639449.png)
![1-[(5-methyl-2-thienyl)carbonyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5639450.png)
![((3S*,5R*)-1-[(5-chloro-2-thienyl)carbonyl]-5-{[(2-methoxyethyl)(methyl)amino]methyl}piperidin-3-yl)methanol](/img/structure/B5639462.png)